Chemical structure and molecular weight of 5-Amino-3-phenylpentan-1-ol
Chemical structure and molecular weight of 5-Amino-3-phenylpentan-1-ol
Executive Summary
In the landscape of modern drug discovery, bifunctional aliphatic chains bearing aromatic substituents are highly prized as versatile building blocks. 5-Amino-3-phenylpentan-1-ol (CAS: 1429481-77-5)[1] represents a prime example of such a scaffold. Featuring a 1,5-amino alcohol backbone and a lipophilic phenyl ring at the C3 position, this molecule serves as a critical precursor for synthesizing complex nitrogen-containing heterocycles and pharmacophores targeting the central nervous system (CNS).
This technical guide provides an in-depth analysis of 5-amino-3-phenylpentan-1-ol, detailing its physicochemical properties, structural implications, and field-proven laboratory protocols for its manipulation and characterization.
Physicochemical Profiling & Structural Elucidation
Understanding the fundamental properties of 5-amino-3-phenylpentan-1-ol[2] is the first step in leveraging its synthetic potential.
Table 1: Key Physicochemical Properties
| Property | Value | Structural Implication |
| IUPAC Name | 5-amino-3-phenylpentan-1-ol | Defines the 5-carbon backbone with 1,5-heteroatom spacing. |
| Molecular Formula | Dictates the mass-to-charge ratio for mass spectrometry. | |
| Molecular Weight | 179.26 g/mol [3] | Low molecular weight ensures high ligand efficiency in drug design. |
| H-Bond Donors | 3 ( | High capacity for target receptor hydrogen-bonding interactions. |
| H-Bond Acceptors | 2 ( | Contributes to aqueous solubility despite the lipophilic aromatic ring. |
| Rotatable Bonds | 5 | Confers high conformational flexibility to adapt to various binding pockets. |
Structural Features & Causality in Design:
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Bifunctionality (1,5-Relationship): The spatial separation of the primary amine and primary alcohol by exactly five carbon atoms is not arbitrary. This specific chain length is thermodynamically primed for intramolecular cyclization, allowing chemists to easily construct 6-membered piperidine rings.
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Chirality at C3: The C3 carbon bearing the phenyl group is a stereocenter. Because biological targets are inherently chiral, the stereochemistry of this molecule profoundly impacts its pharmacological activity. Enantiopure synthesis of the (S)-enantiomer (CAS: 1312363-66-8)[4] has been successfully achieved via lipase-catalyzed desymmetrization of prochiral precursors, ensuring high optical purity for downstream applications[5].
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Lipophilic Phenyl Core: The aromatic ring provides a crucial
stacking interaction site, a common requirement for ligands targeting G-protein coupled receptors (GPCRs).
Synthetic Utility & Reactivity Pathways
The dual reactivity of 5-amino-3-phenylpentan-1-ol requires careful strategic planning. The primary amine is a strong nucleophile, while the primary alcohol is a weaker nucleophile but prone to oxidation.
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Chemoselective Protection: To functionalize the hydroxyl group, the amine must first be masked. The differential nucleophilicity allows for the selective installation of a tert-butyloxycarbonyl (Boc) group on the nitrogen without affecting the oxygen, provided strict kinetic control (temperature and stoichiometry) is maintained.
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Intramolecular Cyclization: By converting the hydroxyl group into a good leaving group (e.g., via mesylation or tosylation), the molecule can be forced into an intramolecular
reaction. The amine attacks the C1 carbon, extruding the leaving group and forming a 4-phenylpiperidine derivative—a privileged scaffold found in numerous analgesics and antidepressants.
Fig 1. Divergent synthetic pathways for chemoselective protection and cyclization.
Experimental Protocols: A Self-Validating System
As a Senior Application Scientist, I emphasize protocols that build in their own quality control. The following workflows explain not just the how, but the why.
Protocol A: Chemoselective N-Boc Protection Objective: Selectively protect the primary amine to yield N-Boc-5-amino-3-phenylpentan-1-ol.
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Dissolution: Dissolve 1.0 mmol of 5-amino-3-phenylpentan-1-ol in 10 mL of anhydrous Dichloromethane (DCM).
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Causality: DCM provides excellent solubility for both the starting material and the Boc-anhydride, while remaining entirely unreactive.
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Temperature Control: Cool the flask to 0 °C using an ice bath.
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Causality: Lowering the temperature slows down the reaction kinetics. This amplifies the natural nucleophilic difference between the amine and the alcohol, effectively preventing unwanted O-acylation.
-
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Reagent Addition: Add a solution of Di-tert-butyl dicarbonate (
, 1.0 mmol) in 2 mL DCM dropwise over 15 minutes.-
Causality: Strict 1:1 stoichiometry ensures that once the highly reactive amine is consumed, there is no excess reagent left to react with the hydroxyl group.
-
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Reaction & Quench: Stir for 2 hours, allowing the mixture to slowly warm to room temperature. Quench with saturated aqueous
and extract with DCM. -
Validation: Perform Thin Layer Chromatography (TLC) using a Ninhydrin stain. The disappearance of the primary amine (which stains deep purple) and the appearance of a new, UV-active spot confirms successful conversion.
Protocol B: LC-MS Characterization Workflow Objective: Confirm the identity and purity of the synthesized or purchased compound[1].
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Sample Preparation: Dissolve the compound in LC-MS grade Methanol to a concentration of 1 mg/mL, then dilute to 10 µg/mL in a 50:50 mixture of Water:Acetonitrile.
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Chromatography: Inject 2 µL onto a C18 Reverse-Phase column. Use a mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) with a gradient of 5% to 95% organic over 10 minutes.
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Causality: The 0.1% Formic Acid serves a dual purpose. First, it suppresses silanol ionization on the stationary phase to prevent peak tailing of the basic amine. Second, it provides the necessary protons for efficient ionization in the mass spectrometer's source.
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Mass Spectrometry: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+).
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Self-Validation: The system validates the compound's integrity if a sharp, symmetrical chromatographic peak is observed, corresponding to a dominant mass-to-charge ratio (m/z) of 180.26 (
). The absence of a peak at m/z 280.3 (the mass of the over-protected N,O-di-Boc byproduct) validates the chemoselectivity achieved in Protocol A.
Fig 2. Step-by-step LC-MS analytical workflow for validating compound integrity.
Pharmacophoric Relevance in Drug Design
In medicinal chemistry, the spatial arrangement of functional groups dictates receptor affinity. 5-Amino-3-phenylpentan-1-ol possesses a highly relevant pharmacophore: a basic nitrogen atom separated from an aromatic ring by a flexible alkyl linker.
This specific topology mimics endogenous neurotransmitters like dopamine and serotonin. When incorporated into a larger drug molecule, the flexible pentane chain allows the compound to adopt multiple conformations, "probing" the receptor binding pocket until the optimal thermodynamic fit is achieved. Once the optimal conformation is identified, medicinal chemists often use this linear molecule as a blueprint to design rigidified analogs (such as the aforementioned 4-phenylpiperidines) to lock the drug into its active conformation, thereby increasing potency and reducing off-target side effects.
Conclusion
5-Amino-3-phenylpentan-1-ol is far more than a simple catalog chemical[2]; it is a highly programmable structural module. By understanding the thermodynamic and kinetic principles that govern its bifunctionality, researchers can leverage this compound to unlock new chemical space in the pursuit of novel therapeutics.
References
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Ríos-Lombardía, N., Gotor-Fernández, V., & Gotor, V. (2011). Complementary Lipase-Mediated Desymmetrization Processes of 3-Aryl-1,5-Disubstituted Fragments. Enantiopure Synthetic Valuable Carboxylic Acid Derivatives. The Journal of Organic Chemistry, 76(3), 811-819. URL:[Link]
Sources
- 1. 1043500-22-6|(2S,4S)-2-Amino-4-phenylhexan-1-ol|BLD Pharm [bldpharm.com]
- 2. 5-amino-3-phenylpentan-1-ol | 1429481-77-5 [chemicalbook.com]
- 3. 5-amino-3-phenylpentan-1-ol | 1429481-77-5 [chemicalbook.com]
- 4. (S)-5-hydroxy-3-phenylpentyl acetate - CAS号 153363-11-2 - 摩熵化学 [molaid.com]
- 5. Complementary lipase-mediated desymmetrization processes of 3-aryl-1,5-disubstituted fragments. Enantiopure synthetic valuable carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
